molecular formula C10H6N4O4S B14511617 Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- CAS No. 62608-68-8

Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro-

Cat. No.: B14511617
CAS No.: 62608-68-8
M. Wt: 278.25 g/mol
InChI Key: SQYZCYLCLMFYHZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a 2,2-dicyanoethenyl moiety and a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- typically involves the condensation of malononitrile with the corresponding benzenesulfonamide derivatives and triethyl orthoformate in butan-2-ol as the solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H and 13C NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are used.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- is unique due to the presence of both the dicyanoethenyl and nitro groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its broad-spectrum biological activities make it a valuable compound for research and development.

Properties

CAS No.

62608-68-8

Molecular Formula

C10H6N4O4S

Molecular Weight

278.25 g/mol

IUPAC Name

N-(2,2-dicyanoethenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H6N4O4S/c11-5-8(6-12)7-13-19(17,18)10-3-1-9(2-4-10)14(15)16/h1-4,7,13H

InChI Key

SQYZCYLCLMFYHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC=C(C#N)C#N

Origin of Product

United States

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